2-(Fmoc-amino)-4-pentynoic acid

Catalog No.
S758578
CAS No.
191215-87-9
M.F
C20H17NO4
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Fmoc-amino)-4-pentynoic acid

CAS Number

191215-87-9

Product Name

2-(Fmoc-amino)-4-pentynoic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)

InChI Key

DJGMNCKHNMRKFM-UHFFFAOYSA-N

SMILES

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

2-(Fmoc-amino)-4-pentynoic acid (Fmoc-Pra-OH, CAS 191215-87-9 / 198561-07-8) is a specialized non-natural amino acid building block engineered for the direct introduction of terminal alkynes into peptide sequences via standard Fmoc solid-phase peptide synthesis (SPPS) . Featuring a minimal one-carbon (methylene) spacer between the alpha-carbon and the alkyne moiety, it serves as a highly reactive, sterically unhindered precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. For procurement and process chemistry, Fmoc-Pra-OH is the benchmark reagent for synthesizing triazole-stapled peptides, generating peptide-drug conjugates, and enabling on-resin bioorthogonal functionalization without requiring specialized coupling protocols or harsh deprotection conditions.

Substituting Fmoc-Pra-OH with longer-chain analogs like Fmoc-homopropargylglycine (Fmoc-Hpg-OH) or alternative click handles like azido-amino acids (e.g., Fmoc-Aha-OH) fundamentally alters both the physical properties of the final peptide and the synthetic workflow [1]. In peptide stapling, the exact side-chain length dictates the geometry and rigidity of the resulting triazole bridge; the extra methylene in Hpg can introduce unwanted flexibility, disrupting target secondary structures such as tight β-turns or α-helices [2]. Furthermore, while azide-bearing amino acids are viable click partners, terminal alkynes like Pra are generally more stable to the reducing environments occasionally encountered during complex SPPS or specific side-chain deprotections, making Fmoc-Pra-OH the more robust choice for the static anchor in on-resin macrocyclization.

Optimal Linkage Rigidity for Secondary Structure Stabilization

When designing stapled peptides to stabilize specific conformations (such as β-hairpins or α-helices), the side-chain length of the alkyne precursor is critical. Studies comparing Fmoc-Pra-OH to its longer homolog Fmoc-Hpg-OH demonstrate that the single methylene spacer of Pra provides a tighter, more rigid triazole linkage upon CuAAC with an azide partner [1]. This minimal steric bulk prevents the introduction of excessive hydrophobic slack, which can destabilize the desired conformation or reduce target binding affinity.

Evidence DimensionSide-chain length and linkage rigidity
Target Compound Data1-carbon (methylene) spacer, yielding a tight, rigid triazole constraint
Comparator Or BaselineFmoc-Hpg-OH (2-carbon spacer)
Quantified Difference1 less methylene group, reducing entropic flexibility in the formed macrocycle
ConditionsCuAAC-mediated peptide stapling (i to i+4 or i to i+5 positions)

Buyers engineering conformationally constrained peptides must select Fmoc-Pra-OH to achieve the tightest possible triazole staple without adding unnecessary hydrophobic bulk.

High-Yield On-Resin Macrocyclization Compatibility

Fmoc-Pra-OH couples efficiently using standard activators (e.g., DIC/Oxyma) and is fully compatible with on-resin CuAAC protocols. In the synthesis of complex constrained epitopes, the incorporation of Fmoc-Pra-OH paired with an azido-amino acid allows for rapid on-resin cyclization (e.g., using CuBr/sodium ascorbate under microwave irradiation at 55 °C for 10 min) before final cleavage[1]. This approach avoids the severe dimerization and oligomerization issues commonly associated with solution-phase cyclization of unprotected peptides, enabling overall isolated yields of up to 46% for highly complex macrocycles [2].

Evidence DimensionOn-resin macrocyclization viability
Target Compound DataEnables direct on-resin CuAAC prior to cleavage, avoiding intermolecular side reactions
Comparator Or BaselineSolution-phase cyclization of linear precursors
Quantified DifferenceEliminates the need for high-dilution solution-phase conditions, significantly reducing dimerization
ConditionsMicrowave-assisted on-resin CuAAC (55 °C, 10 min) using CuBr/sodium ascorbate

Procurement teams sourcing building blocks for cyclic peptide libraries should prioritize Fmoc-Pra-OH to streamline manufacturing and maximize final macrocycle yields.

Chemical Stability During Peptide Elongation

In dual-functionalized peptide synthesis requiring both an alkyne and an azide, the alkyne moiety of Fmoc-Pra-OH is highly inert to the standard basic conditions of Fmoc deprotection (20% piperidine) and the acidic conditions of global cleavage (95% TFA) . While azido-amino acids (like Fmoc-Lys(N3)-OH) are also generally stable, they can be susceptible to reduction (Staudinger-type reactions) if exposed to certain phosphine-based reagents or strongly reducing environments during complex modifications. Consequently, Fmoc-Pra-OH is frequently selected as the primary, robust anchor handle introduced early in the peptide sequence.

Evidence DimensionReactivity to reducing agents during synthesis
Target Compound DataTerminal alkyne remains completely inert to reducing environments and standard SPPS reagents
Comparator Or BaselineAzido-amino acids (e.g., Fmoc-Aha-OH)
Quantified DifferenceZero risk of Staudinger reduction during complex downstream functionalization
ConditionsStandard Fmoc-SPPS elongation and specialized side-chain deprotections

Selecting Fmoc-Pra-OH as the primary bioorthogonal handle minimizes the risk of sequence degradation or side-reactions during the synthesis of heavily modified peptides.

Triazole-Stapled Peptide Therapeutics

Ideal for synthesizing metabolically stable, cell-permeable cyclic peptides (e.g., α-helical or β-turn mimetics) where the minimal steric bulk of the Pra-derived triazole bridge is required to maintain target binding affinity [1].

Site-Specific Peptide-Drug Conjugates (PDCs)

Used to incorporate a highly reactive, unhindered terminal alkyne into targeting peptides for the precise, high-yield attachment of azide-functionalized cytotoxins, fluorophores, or PEG chains via CuAAC.

On-Resin Macrocyclization Workflows

The reagent of choice for industrial and high-throughput library synthesis of cyclic peptides, as it enables rapid, quantitative on-resin click cyclization, avoiding the dimerization issues of solution-phase methods [2].

XLogP3

3.3

Sequence

X

Dates

Last modified: 08-15-2023

Explore Compound Types